Benzoic acid, 3-amino-, ethyl ester, hydrochloride
Description
Nomenclature and Classification of Ethyl 3-Aminobenzoate Hydrochloride
Benzoic acid, 3-amino-, ethyl ester, hydrochloride operates under multiple systematic and common naming conventions that reflect its structural complexity and chemical heritage. The compound is formally classified under the Chemical Abstracts Service number 50930-41-1, establishing its unique chemical identity within international databases. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is designated as ethyl 3-aminobenzoate hydrochloride, emphasizing the presence of the amino group at the meta position relative to the carboxyl group on the benzene ring.
The compound belongs to the broader classification of benzoic acid esters, which represent ester derivatives of benzoic acid characterized by the replacement of the carboxylic acid hydrogen with various alkyl or aryl groups. Within this classification, the presence of the amino group at the 3-position creates a meta-aminobenzoic acid derivative, distinguishing it from the para-aminobenzoic acid derivatives commonly found in other pharmaceutical applications. The hydrochloride salt formation occurs through the protonation of the amino group, creating a quaternary ammonium structure that significantly alters the compound's physical and chemical properties.
Alternative nomenclature includes the designation as 3-aminobenzoic acid ethyl ester hydrochloride, which emphasizes the acid-to-ester transformation that characterizes this molecular structure. The European Community number 857-652-1 provides additional regulatory identification for commercial and research applications. This diverse nomenclature reflects the compound's presence across multiple chemical databases and its relevance to various research disciplines, from organic synthesis to pharmaceutical chemistry.
Historical Context and Development
The development of this compound emerges from the broader historical context of aminobenzoate chemistry, which gained prominence during the early twentieth century exploration of local anesthetic compounds. The foundational work on meta-aminobenzoic acid derivatives stems from systematic investigations into the structure-activity relationships of benzoic acid esters, particularly those containing amino functional groups at various positions on the aromatic ring. The synthesis methodology for ethyl 3-aminobenzoate, the parent compound, was established through esterification reactions of meta-aminobenzoic acid with ethanol in the presence of hydrochloric acid, creating the foundation for subsequent salt formation.
The hydrochloride salt form represents a logical extension of early pharmaceutical chemistry principles, where salt formation was recognized as a crucial method for improving compound stability, solubility, and handling characteristics. The specific choice of hydrochloric acid for salt formation reflects its widespread acceptance in pharmaceutical applications and its ability to create stable, crystalline salt forms suitable for analytical and research purposes. This development paralleled similar work on related aminobenzoate compounds, including the more widely known ethyl para-aminobenzoate, commonly referred to as benzocaine.
Research documentation from the mid-twentieth century indicates that systematic exploration of meta-aminobenzoate derivatives was driven by both academic interest in structure-activity relationships and practical considerations related to their potential applications as intermediates in organic synthesis. The specific preparation of the hydrochloride salt likely emerged from standard pharmaceutical salt screening procedures, where multiple acid forms are evaluated to determine optimal physical and chemical properties for specific applications.
The compound's inclusion in various chemical databases and supplier catalogs reflects its establishment as a standard research chemical, with documented synthesis methods ensuring reproducible preparation for investigational purposes. Contemporary interest in this compound continues to be driven by its utility as a synthetic intermediate and its relationship to biologically active aminobenzoate structures.
Relationship to Tricaine Family of Compounds
This compound maintains a fundamental structural relationship to the tricaine family of compounds, particularly tricaine methanesulfonate, which serves as a widely utilized anesthetic agent in aquatic research applications. The base structure, ethyl 3-aminobenzoate, represents the core pharmacophore present in tricaine methanesulfonate, with the primary difference being the counterion used for salt formation. While tricaine methanesulfonate employs methanesulfonic acid for salt formation, the hydrochloride derivative utilizes hydrochloric acid, creating distinct physical and chemical properties while maintaining the essential molecular framework.
The tricaine family designation encompasses various salts of ethyl 3-aminobenzoate, each characterized by different anionic components that influence solubility, stability, and application-specific properties. Tricaine methanesulfonate, bearing the molecular formula C10H15NO5S, demonstrates enhanced water solubility compared to the free base, making it particularly suitable for aqueous applications. Similarly, the hydrochloride salt form provides improved water solubility and handling characteristics compared to the neutral ethyl 3-aminobenzoate compound.
Research documentation indicates that the tricaine family compounds operate through a common mechanism involving sodium ion channel modulation, though this mechanism is primarily relevant to the methanesulfonate salt form used in biological applications. The structural similarity between these compounds enables comparative studies of salt effects on molecular properties and provides insights into structure-property relationships within the aminobenzoate class of compounds.
The chemical relationship extends to synthetic considerations, where the hydrochloride salt can serve as an intermediate for preparing other tricaine family members through anion exchange reactions or direct synthesis from the free base. This interconnectedness within the tricaine family highlights the importance of understanding the specific properties and applications of each salt form while recognizing their shared chemical heritage.
Chemical Significance in Research Frameworks
Within contemporary research frameworks, this compound demonstrates significant value as both a synthetic intermediate and an analytical reference standard. The compound's well-defined structure and established synthesis methods make it an important building block for organic synthesis applications, particularly in the development of more complex aminobenzoate derivatives. The presence of both the amino group and the ester functionality provides multiple sites for chemical modification, enabling its use in structure-activity relationship studies and medicinal chemistry investigations.
The hydrochloride salt form offers particular advantages in analytical chemistry applications, where consistent composition and enhanced stability are crucial for reproducible results. Pharmaceutical secondary standard preparations of related compounds, such as ethyl 3-aminobenzoate, demonstrate the importance of well-characterized reference materials in analytical method development and quality control procedures. The hydrochloride derivative similarly serves as a valuable reference compound for analytical method validation and comparative studies.
Research applications extend to the investigation of salt effects on molecular properties, where comparison between different salt forms of the same active pharmaceutical ingredient provides insights into formulation science and physical chemistry principles. The availability of both the free base and various salt forms of ethyl 3-aminobenzoate enables systematic studies of how counterion selection influences solubility, stability, and crystalline properties.
Contemporary chemical databases and supplier networks recognize the compound's research significance through its inclusion in specialized chemical collections and its availability from multiple commercial sources. This widespread availability reflects the compound's established role in research applications and its continued relevance to ongoing investigations in organic chemistry, pharmaceutical science, and analytical chemistry.
The compound's classification as a research-only material, explicitly excluded from food, cosmetic, and pharmaceutical applications, underscores its specialized role within academic and industrial research environments. This designation ensures appropriate handling and use while maintaining its availability for legitimate research purposes, including synthetic methodology development, analytical method validation, and structure-property relationship studies.
Properties
IUPAC Name |
ethyl 3-aminobenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-4-3-5-8(10)6-7;/h3-6H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCIMIQCFPNSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
582-33-2 (Parent) | |
| Record name | Tricaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050930411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3068598 | |
| Record name | Benzoic acid, 3-amino-, ethyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50930-41-1 | |
| Record name | Benzoic acid, 3-amino-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50930-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050930411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-amino-, ethyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3-amino-, ethyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN380NNA9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely documented method involves the reaction of 3-aminobenzoic acid with ethanol in the presence of thionyl chloride (SOCl₂). Thionyl chloride serves dual roles: it activates the carboxylic acid group by forming an acyl chloride intermediate and acts as a dehydrating agent to drive the reaction to completion. The mechanism proceeds as follows:
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Acyl Chloride Formation :
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Esterification :
-
Hydrochloride Salt Formation :
The in situ generation of HCl ensures protonation of the aromatic amine, stabilizing the product as a hydrochloride salt.
Synthetic Procedure
Adapted from the synthesis of methyl 3-aminobenzoate hydrochloride and ethyl p-aminobenzoate, the optimized protocol for the meta-substituted derivative is as follows:
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Step 1 : Suspend 3-aminobenzoic acid (7.52 mmol) in anhydrous ethanol (80 mL) at 0°C.
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Step 2 : Add SOCl₂ (5 mL, 1.2 equiv) dropwise over 1 hour, maintaining the temperature below 10°C to prevent side reactions.
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Step 3 : Stir the mixture for 16 hours at 0°C, then reflux at 70–75°C for 5–7 hours to ensure complete esterification.
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Step 4 : Remove solvents under reduced pressure, precipitate the product with diethyl ether, and isolate via filtration.
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Step 5 : Purify by dissolving in deionized water, neutralizing with NaHCO₃ to pH 7–8, and recrystallizing from ethanol.
Critical Reaction Parameters
Temperature Control
Low-temperature addition of SOCl₂ (0–10°C) minimizes decomposition of the acyl chloride intermediate. Subsequent reflux (70–75°C) accelerates esterification while avoiding degradation of the amine group.
Solvent and Reagent Ratios
Workup and Purification
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Precipitation : Diethyl ether induces crystallization of the hydrochloride salt, removing unreacted starting materials.
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Neutralization : Sodium bicarbonate adjusts the pH to 7–8, eliminating residual HCl and enhancing product stability.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) analyses report purities ≥99.7%, with no detectable impurities under optimized conditions.
Comparative Analysis of Methods
Thionyl chloride outperforms traditional Brønsted acid catalysts (e.g., H₂SO₄) in efficiency and simplicity, though it requires stringent handling due to its corrosive nature .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-amino-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrobenzoic acid derivatives.
Reduction: 3-Aminobenzyl alcohol.
Substitution: Various substituted benzoates depending on the reagent used.
Scientific Research Applications
Organic Synthesis
- Intermediate in Chemical Reactions : This compound serves as a crucial building block in the synthesis of more complex organic molecules. It can participate in various reactions such as Suzuki–Miyaura cross-coupling, which is pivotal for forming carbon-carbon bonds in organic chemistry.
- Development of New Synthetic Methodologies : Researchers have employed this compound to develop innovative synthetic pathways that enhance the efficiency and selectivity of chemical reactions.
Biological Applications
- Enzyme-Substrate Interaction Studies : The compound has been utilized to explore enzyme-substrate interactions, providing insights into biochemical pathways and mechanisms.
- Potential Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acid exhibit antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting metabolic pathways .
Pharmaceutical Development
- Drug Development Precursor : Investigations into this compound indicate its potential use in drug development, particularly as a precursor for synthesizing pharmaceutical agents that target specific biological pathways .
- Therapeutic Properties : The compound has been explored for its therapeutic applications, including potential roles in treating bacterial infections and other diseases through its biological activity .
Industrial Applications
- Production of Specialty Chemicals : In industrial settings, benzoic acid derivatives are applied in manufacturing specialty chemicals and advanced materials.
- Use in Agrochemicals : The compound's derivatives are also explored for their applications in agrochemicals, contributing to crop protection and enhancement .
Case Study 1: Antimicrobial Properties
A study evaluated various benzoic acid derivatives for their antimicrobial efficacy against multiple bacterial strains. The results indicated that certain structural modifications enhanced their effectiveness, suggesting a pathway for developing new antimicrobial agents .
Case Study 2: Enzyme Interaction
Research focused on the interaction of benzoic acid derivatives with specific enzymes involved in metabolic pathways. Findings revealed that these compounds could modulate enzyme activity, providing a basis for further exploration in drug design aimed at metabolic disorders.
Mechanism of Action
The mechanism by which benzoic acid, 3-amino-, ethyl ester, hydrochloride exerts its effects involves its interaction with biological molecules. The amino group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active 3-aminobenzoic acid, which can interact with various molecular targets.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Groups
Table 1: Substituent Variations in Benzoic Acid Derivatives
Key Observations :
- The 3-amino group in the target compound distinguishes it from 4-amino analogs (e.g., ), which may exhibit different receptor-binding properties.
- Ethyl esters (common in ) generally offer intermediate hydrolysis rates compared to methyl or chloroethyl esters, balancing stability and metabolic clearance.
Key Observations :
- Halogenated derivatives (e.g., 2-chloro or trifluoromethyl in ) exhibit increased stability and altered pharmacokinetics due to electron-withdrawing effects.
Key Observations :
- The target compound’s synthesis likely involves reduction of a nitro precursor (as in ), a common method for amino group introduction.
- Hydrochloride salts (e.g., ) universally improve water solubility, critical for injectable formulations.
Stability and Reactivity
Biological Activity
Benzoic acid, 3-amino-, ethyl ester, hydrochloride, also known as ethyl 3-aminobenzoate hydrochloride, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H11ClN2O2
- Molecular Weight : 202.65 g/mol
- CAS Number : 582-33-2
The compound features an amino group at the meta position of the benzoic acid core, which is esterified with an ethyl group. The hydrochloride form enhances its solubility and bioavailability in aqueous environments.
Antimicrobial Properties
Research has indicated that benzoic acid derivatives exhibit significant antimicrobial activity. Specifically, this compound has been shown to possess:
- Bactericidal Effects : Effective against various strains of bacteria including Escherichia coli and Staphylococcus aureus.
- Fungicidal Activity : Demonstrated effectiveness against fungal pathogens such as Candida albicans.
The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .
Anti-inflammatory Effects
Studies suggest that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The hydrolysis of the ester linkage releases the active amino group, which can modulate inflammatory pathways by:
- Reducing levels of tumor necrosis factor-alpha (TNF-α).
- Inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.
This property makes it a candidate for therapeutic applications in inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and inflammation pathways .
- Receptor Modulation : It can influence receptor activities related to pain perception and inflammatory responses.
Case Studies
- In Vitro Studies : A study demonstrated that benzoic acid derivatives significantly inhibited bacterial growth in agar diffusion tests, showcasing its potential as an antimicrobial agent.
- Animal Models : In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain responses compared to control groups, indicating its anti-inflammatory properties.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzoic acid, 3-amino-, ethyl ester | C9H11NO2 | Antimicrobial and anti-inflammatory properties |
| Benzoic acid, p-amino-, ethyl ester | C9H11NO2 | Similar antimicrobial activity but different efficacy |
| Benzoic acid, 2-amino-, propyl ester | C10H13NO2 | Altered solubility and reactivity |
Q & A
Q. What are the established synthetic routes for preparing benzoic acid, 3-amino-, ethyl ester, hydrochloride, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves three steps: (1) esterification of 3-aminobenzoic acid with ethanol using sulfuric acid as a catalyst, (2) purification of the ester intermediate via recrystallization, and (3) conversion to the hydrochloride salt by treating with concentrated HCl in anhydrous conditions. Key factors include maintaining a stoichiometric ratio of 1:1.2 (acid:ethanol) during esterification and controlling reaction temperature (70–80°C) to minimize side reactions. Hydrochloride formation requires strict moisture control to avoid hydrolysis .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer : Use a combination of HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) for purity assessment (>98%), FTIR (peak at 1680–1700 cm⁻¹ for ester carbonyl), and 1H/13C NMR (δ 1.3 ppm for ethyl CH₃, δ 4.3 ppm for ester CH₂) for structural confirmation. Mass spectrometry (ESI+) can verify the molecular ion ([M+H]+ at m/z 214.1) and hydrochloride adducts. Phase-change data (e.g., melting point) should align with literature values (e.g., 335–337 K) .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis under humid conditions. Store in airtight containers with desiccants (silica gel) at 2–8°C. Avoid exposure to strong bases or oxidizing agents, as these can degrade the ester group. Stability studies using accelerated aging (40°C/75% RH for 6 months) with periodic HPLC analysis can quantify degradation products (e.g., free 3-aminobenzoic acid) .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer : Validate HPLC methods per ICH guidelines:
Q. What preliminary assays are recommended to assess the biological activity of this compound?
- Methodological Answer : Screen for antimicrobial activity using MIC assays (e.g., against S. aureus and E. coli), and evaluate anti-inflammatory potential via COX-2 inhibition assays (IC₅₀ determination). For cytotoxicity, employ MTT assays on human fibroblast lines. Dose-response curves (1–100 µM) and positive controls (e.g., diclofenac for COX-2) are critical .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Conduct equilibrium solubility studies using shake-flask methods with HPLC quantification. Test solvents (water, DMSO, ethanol) at 25°C and 37°C. For discrepancies, analyze polymorphic forms via PXRD and assess salt dissociation using ion-selective electrodes . Compare results with computational solubility predictions (e.g., COSMO-RS) .
Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing byproducts?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters:
- Catalyst loading (H₂SO₄: 5–10 mol%).
- Reaction time (4–8 hours).
- Solvent selection (toluene vs. ethanol).
Use GC-MS to monitor intermediate formation and QbD principles to identify critical quality attributes (CQAs). Scale-up trials in a jacketed reactor with controlled agitation (200–400 rpm) improve heat/mass transfer .
Q. How can reaction intermediates be tracked and characterized during synthesis?
- Methodological Answer : Use in-situ FTIR to detect esterification completion (disappearance of -COOH peak at 2500–3300 cm⁻¹). Isolate intermediates via flash chromatography (hexane/ethyl acetate gradient) and characterize with HRMS and 2D NMR (e.g., HSQC for carbon-proton correlations). For unstable intermediates, employ cryogenic trapping .
Q. How should conflicting toxicological data from in vitro and in vivo studies be addressed?
- Methodological Answer : Reconcile discrepancies by conducting Ames tests (mutagenicity), hERG assays (cardiotoxicity), and acute toxicity studies in rodents (LD₅₀ determination). Cross-reference with computational models (e.g., OECD QSAR Toolbox) to predict metabolite toxicity. Validate findings against structurally similar compounds (e.g., benzocaine hydrochloride) .
Q. What mechanistic studies elucidate the degradation pathways of this compound under physiological conditions?
- Methodological Answer :
Simulate degradation using artificial gastric fluid (pH 1.2, pepsin) and intestinal fluid (pH 6.8, pancreatin). Analyze products via LC-QTOF-MS/MS to identify hydrolysis fragments (e.g., ethyl ester cleavage). Kinetic studies (Arrhenius plots) predict shelf-life, while DFT calculations model transition states for degradation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
